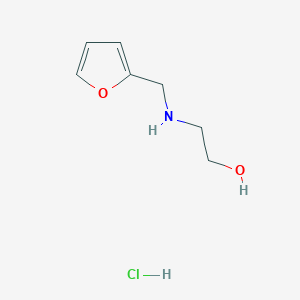
2,5-Diethoxyaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethoxyaniline hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅NO₂Cl. It is a derivative of aniline, where two ethoxy groups (-OCH₂CH₃) are attached to the benzene ring at positions 2 and 5, and the amine group is protonated to form the hydrochloride salt. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Etherification: The compound can be synthesized by reacting aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 2,5-diethoxybenzaldehyde with ammonia and a reducing agent like sodium cyanoborohydride. The reaction is usually performed in an alcohol solvent under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced through continuous flow processes to ensure consistency and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical syntheses.
Reduction: The compound can be reduced to form 2,5-diethoxyphenylamine, which is useful in the production of dyes and pigments.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents like bromine (Br₂).
Major Products Formed:
Quinones: Important intermediates in the synthesis of dyes and pharmaceuticals.
2,5-Diethoxyphenylamine: Used in the production of dyes, pigments, and other fine chemicals.
科学研究应用
2,5-Diethoxyaniline hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. In biology, it is used as a precursor for the synthesis of fluorescent probes and imaging agents. In medicine, it serves as an intermediate in the production of drugs that target specific diseases. In industry, it is utilized in the manufacture of high-performance materials and coatings.
作用机制
The mechanism by which 2,5-Diethoxyaniline hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of fluorescent probes, the compound undergoes a series of reactions to form a fluorescent molecule that can bind to specific biological targets. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with enzymes, receptors, or other biomolecules to achieve its desired effect.
相似化合物的比较
2,5-Dimethoxyaniline
2,5-Diethoxy-4-nitroaniline
2,5-Diethoxy-3-nitroaniline
2,5-Diethoxy-4-methoxyaniline
属性
IUPAC Name |
2,5-diethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-10(13-4-2)9(11)7-8;/h5-7H,3-4,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYYAJVKOAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050208-16-6 |
Source


|
| Record name | Benzenamine, 2,5-diethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050208-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-(4-propylphenoxy)ethyl]amine HCl](/img/structure/B7829648.png)


![N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid](/img/structure/B7829683.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 2-chloroacetate](/img/structure/B7829690.png)
![Dibenzyl-[5-(bromomethyl)-1,3-thiazolidin-2-ylidene]azanium;bromide](/img/structure/B7829698.png)
